3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one
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Overview
Description
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoisoindole core, which is fused with a phenylprop-2-en-1-yl group, making it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves a base-catalyzed intramolecular [4+2]-cycloaddition reaction. This method uses [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides as starting materials . The reaction is carried out in an aqueous alkaline medium, which facilitates the cyclization process. The presence of substituents like bromine or methyl groups in the para position of the aromatic ring can inhibit the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl-:
1,3-Diphenylprop-2-yn-1-one: This compound features a similar phenylprop-2-en-1-yl group but differs in its overall structure and reactivity.
Uniqueness
3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is unique due to its fused benzoisoindole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
920300-09-0 |
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Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(2-phenylprop-2-enyl)-1,2-dihydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C21H17NO/c1-14(15-7-3-2-4-8-15)11-20-18-12-16-9-5-6-10-17(16)13-19(18)21(23)22-20/h2-10,12-13,20H,1,11H2,(H,22,23) |
InChI Key |
FKUIHFJRCBPPLS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1C2=CC3=CC=CC=C3C=C2C(=O)N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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